molecular formula C9H12ClNS B1361560 2-[(2-Chlorobenzyl)thio]ethylamine CAS No. 42416-23-9

2-[(2-Chlorobenzyl)thio]ethylamine

Cat. No. B1361560
CAS RN: 42416-23-9
M. Wt: 201.72 g/mol
InChI Key: CEOBXCFVZOZDFM-UHFFFAOYSA-N
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Description

“2-[(2-Chlorobenzyl)thio]ethylamine” is a chemical compound with the IUPAC name 2-[(2-chlorophenyl)methylsulfanyl]ethanamine . It has a molecular weight of 201.72 g/mol . The InChI code for this compound is 1S/C9H12ClNS/c10-9-4-2-1-3-8(9)7-12-6-5-11/h1-4H,5-7,11H2 .


Molecular Structure Analysis

The molecular formula of “2-[(2-Chlorobenzyl)thio]ethylamine” is C9H12ClNS . The InChI key for this compound is CEOBXCFVZOZDFM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(2-Chlorobenzyl)thio]ethylamine” include a molecular weight of 201.72 g/mol . It should be stored at ambient temperature . The flash point of this compound is 160-165/13mm .

Scientific Research Applications

Antitrypanosomal Applications

2-[(2-Chlorobenzyl)thio]ethylamine and its derivatives have been explored for antitrypanosomal activities. Research indicates that certain molecular fingerprints, such as N-piperidinyl and 2-fluorophenyl functions, are responsible for higher antitrypanosomal activity. This study contributes to understanding the structural features essential for designing new antitrypansomal agents with enhanced activity (Amin et al., 2017).

Chemical Synthesis and Preparation Methods

Studies have focused on the synthesis and preparation methods of 2-[(2-Chlorobenzyl)thio]ethylamine derivatives. These research efforts have resulted in improved synthesis techniques that are more suitable for industrial processes, enhancing the production efficiency of these compounds (Shou, 2001).

Probing Ion Channel Structure

A novel thiol reagent, closely related to 2-[(2-Chlorobenzyl)thio]ethylamine, has been synthesized for probing ion channel structure. This reagent demonstrated unique characteristics in modifying gramicidin channels, suggesting its potential usefulness in studying ion channel proteins of unknown structure (Foong et al., 1997).

Pharmacological Research

Research into 2-[(2-Chlorobenzyl)thio]ethylamine derivatives has also included the development of pharmacologically active compounds. These studies have led to the synthesis of compounds with potential biological activities, including antidepressant activity (Yardley et al., 1990).

Safety And Hazards

“2-[(2-Chlorobenzyl)thio]ethylamine” is classified as a dangerous compound. The hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P271, and P280, which advise not to breathe dust/fume/gas/mist/vapours/spray, to use only outdoors or in a well-ventilated area, and to wear protective gloves/protective clothing/eye protection/face protection, respectively .

properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNS/c10-9-4-2-1-3-8(9)7-12-6-5-11/h1-4H,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOBXCFVZOZDFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSCCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90284115
Record name 2-{[(2-Chlorophenyl)methyl]sulfanyl}ethan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Chlorobenzyl)thio]ethanamine

CAS RN

42416-23-9
Record name 42416-23-9
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Record name 2-{[(2-Chlorophenyl)methyl]sulfanyl}ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90284115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 42416-23-9
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